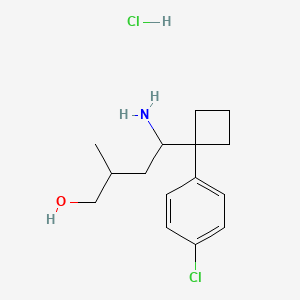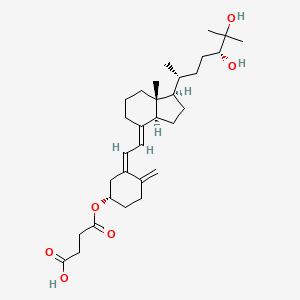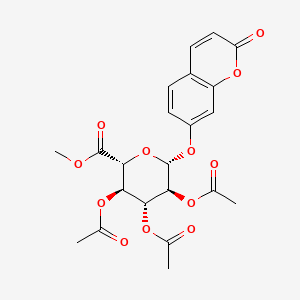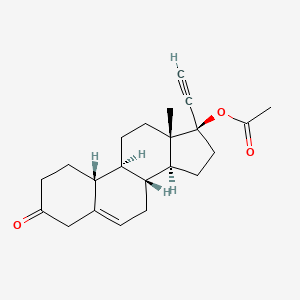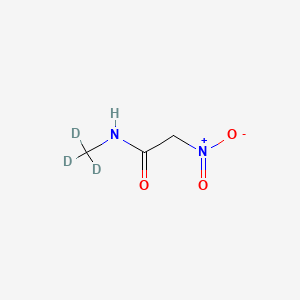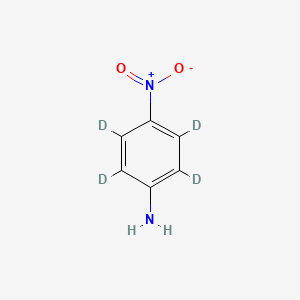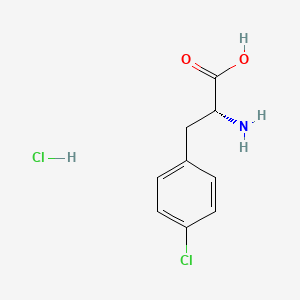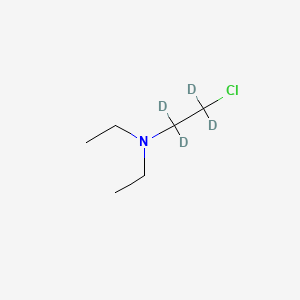
2-Chloro-N,N-diethylethyl-d4-amine
説明
“2-Chloro-N,N-diethylethyl-d4-amine” is an organic compound used as a building block in organic synthesis . It is also known by other names such as “2-(Diethylamino)ethyl chloride hydrochloride” and "2-Chlorotriethylamine hydrochloride" . The compound has a CAS Number of 869-24-9 .
Molecular Structure Analysis
The linear formula of “2-Chloro-N,N-diethylethyl-d4-amine” is (C2H5)2NCH2CH2Cl · HCl . It has a molecular weight of 172.10 . The compound contains chlorine, nitrogen, and hydrogen atoms, which are arranged in a specific structure.Chemical Reactions Analysis
“2-Chloro-N,N-diethylethyl-d4-amine” is used as an alkylating reagent in various chemical reactions . For instance, it can be used in the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene-containing triarylmethane derivatives .Physical And Chemical Properties Analysis
The compound forms crystals and has a melting point of 208-210 °C . It has an assay of 99% .科学的研究の応用
1. Soil Microbial Population and Biochemical Processes
2,4-Dichlorophenoxy acetate (2,4-D), which shares a structural similarity with 2-Chloro-N,N-diethylethyl-d4-amine, has been used in agriculture for decades. Research by Rai (1992) shows that long-term field applications of 2,4-D can significantly impact soil microbial populations and biochemical processes. This includes reductions in fungal, bacterial, and actinomycete populations, as well as in microbial biomass C and N.
2. Environmental Persistence and Dissipation
A study on the environmental behavior of 2,4-D, closely related to 2-Chloro-N,N-diethylethyl-d4-amine, indicated that the amine and ester forms of 2,4-D dissipate at equivalent rates in soil. This study by Wilson et al. (1997) is crucial for understanding the environmental impact of such compounds.
3. Synthesis of Deuterium-Labeled Analogs for Quantitative Analysis
The synthesis of deuterium-labeled analogs of cyclophosphamide, a process involving compounds structurally similar to 2-Chloro-N,N-diethylethyl-d4-amine, has been researched for quantitative analysis in human body fluids. This methodology, as described by Griggs & Jarman (1975), is pivotal for precise drug monitoring and pharmacokinetic studies.
4. Organic Reactions in Ionic Liquids
Research by Niedermaier et al. (2012) demonstrates the use of in situ X-ray photoelectron spectroscopy to monitor organic reactions involving compounds like 2-Chloro-N,N-diethylethyl-d4-amine in ionic liquids. This technique is valuable for understanding reaction mechanisms and element-specific changes.
5. Amination Kinetics in Polymer Chemistry
Studies such as those by Kawabe & Yanagita (1973) have explored the kinetics of amination reactions involving chloromethylated polystyrene and various amines, including structures similar to 2-Chloro-N,N-diethylethyl-d4-amine. This research contributes to the understanding of polymer modification and functionalization.
Safety And Hazards
特性
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNODNLFSHHCV-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-diethylethyl-d4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)
